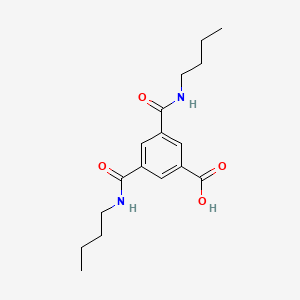![molecular formula C16H20Cl2N2O2 B14352304 Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester CAS No. 94539-35-2](/img/structure/B14352304.png)
Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate is a complex organic compound that features an indole core substituted with a bis(2-chloroethyl)amino group and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the bis(2-chloroethyl)amino group through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is studied for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of biological processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.
Ethyl acetate: Shares the ethyl acetate moiety but lacks the indole and bis(2-chloroethyl)amino groups.
Indole derivatives: Compounds with an indole core but different substituents.
Uniqueness
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate is unique due to its combination of an indole core with a bis(2-chloroethyl)amino group and an ethyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Eigenschaften
CAS-Nummer |
94539-35-2 |
|---|---|
Molekularformel |
C16H20Cl2N2O2 |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
ethyl 2-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-2-22-16(21)9-12-11-19-15-4-3-13(10-14(12)15)20(7-5-17)8-6-18/h3-4,10-11,19H,2,5-9H2,1H3 |
InChI-Schlüssel |
YQIBBQQNYOSHBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




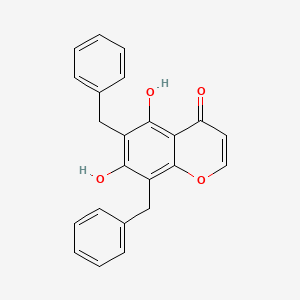
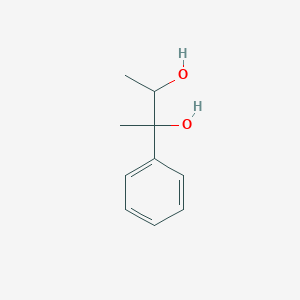
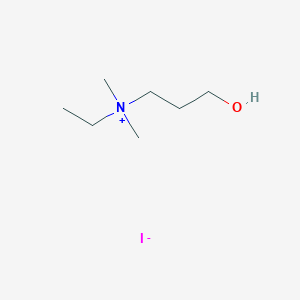


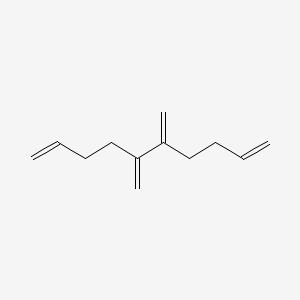
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
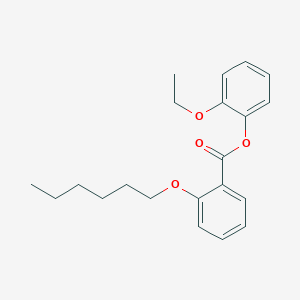
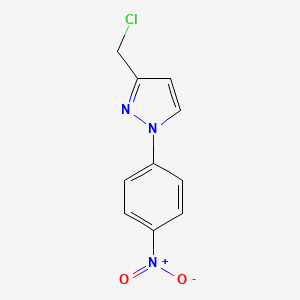
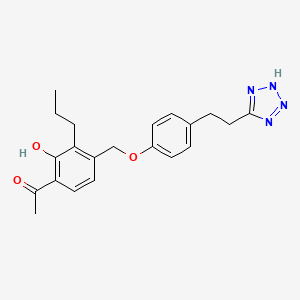
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
